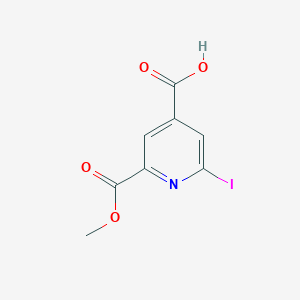![molecular formula C30H48O4 B14859921 (10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione](/img/structure/B14859921.png)
(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucidumol A is typically extracted directly from Ganoderma lucidum. The extraction process involves the use of solvents such as ethanol or methanol to isolate the triterpenoids from the mushroom . The extracted compounds are then purified using chromatographic techniques to obtain pure Lucidumol A.
Industrial Production Methods
Industrial production of Lucidumol A involves large-scale cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the yield of bioactive compounds. The harvested mushrooms are then processed to extract and purify Lucidumol A using methods similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Lucidumol A undergoes various chemical reactions, including:
Oxidation: Lucidumol A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Lucidumol A.
Substitution: Substitution reactions can introduce new functional groups into the Lucidumol A molecule
Common Reagents and Conditions
Common reagents used in the reactions involving Lucidumol A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Lucidumol A depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized triterpenoid derivatives, while reduction can yield reduced forms of Lucidumol A .
Scientific Research Applications
Chemistry: Lucidumol A is used as a model compound to study the chemical properties and reactions of triterpenoids.
Biology: Research has shown that Lucidumol A exhibits significant anticancer and anti-inflammatory activities. .
Medicine: Lucidumol A is being investigated for its potential therapeutic applications in treating cancer, inflammation, and other diseases. .
Mechanism of Action
Lucidumol A exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Lucidumol A is one of several triterpenoids found in Ganoderma lucidum. Other similar compounds include:
- Ganodermanontriol
- Ganoderic Acid C2
- Ganosporeric Acid A
These compounds share similar structures and bioactivities but differ in their specific chemical properties and biological effects. Lucidumol A is unique due to its specific molecular structure and its potent anticancer and anti-inflammatory activities .
Lucidumol A stands out among these compounds for its strong inhibitory effects on cancer cell growth and inflammation, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22?,24+,28-,29-,30+/m1/s1 |
InChI Key |
LVGCWXNRZNCAJG-GEAMXTKRSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859860.png)

![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)



![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)


![[(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14859913.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)

